4-Bromo-1-phenyl-1H-1,2,3-triazole
CAS No.: 116933-01-8
Cat. No.: VC18161216
Molecular Formula: C8H6BrN3
Molecular Weight: 224.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116933-01-8 |
|---|---|
| Molecular Formula | C8H6BrN3 |
| Molecular Weight | 224.06 g/mol |
| IUPAC Name | 4-bromo-1-phenyltriazole |
| Standard InChI | InChI=1S/C8H6BrN3/c9-8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H |
| Standard InChI Key | IGYBJQSJWJEAFW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C(N=N2)Br |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a 1,2,3-triazole ring—a five-membered heterocycle with three nitrogen atoms at positions 1, 2, and 3. The phenyl group at position 1 introduces aromatic bulk, while the bromine at position 4 enhances electrophilic reactivity. The IUPAC name, 4-bromo-1-phenyltriazole, reflects this substitution pattern.
Key structural parameters include:
-
Bond lengths: N1–N2 (1.31 Å), N2–C3 (1.38 Å), C3–N4 (1.32 Å)
-
Dihedral angles: Phenyl ring relative to triazole plane (15.2°)
These values derive from computational models (DFT/B3LYP/6-31G*) and X-ray crystallographic data of analogous triazoles.
Physicochemical Profile
Table 1 summarizes critical physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol |
| Melting Point | 128–132°C (lit.) |
| Solubility (25°C) | 2.1 mg/mL in DMSO |
| LogP (Octanol-Water) | 2.87 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
The moderate LogP value suggests favorable membrane permeability, a trait exploited in drug design.
Synthetic Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most efficient route involves CuAAC, a quintessential click reaction:
-
Azide Preparation: Treat 1-phenyl-1H-1,2,3-triazole with sodium azide (NaN₃) in DMF at 70°C to form 1-phenyl-4-azido-1H-1,2,3-triazole.
-
Bromination: React with N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 4-bromo-1-phenyl-1H-1,2,3-triazole in 76–82% yield .
Reaction Conditions:
-
Catalyst: CuI (2.0 equiv)
-
Base: Triethylamine (Et₃N)
-
Solvent: Acetonitrile (MeCN)
-
Temperature: Room temperature
Alternative Routes
Comparative synthesis methods include:
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Huisgen Cycloaddition | 68 | 95 | No metal catalyst |
| Microwave-Assisted | 85 | 98 | Reduced reaction time (15m) |
| Flow Chemistry | 91 | 99 | Scalability |
Microwave-assisted synthesis enhances reaction efficiency by 40% compared to conventional heating .
Biological Activities and Mechanisms
Enzyme Inhibition
4-Bromo-1-phenyl-1H-1,2,3-triazole exhibits moderate inhibition of carbonic anhydrase-II (CA-II), a zinc metalloenzyme involved in pH regulation and tumor progression.
In Vitro Assay Results:
-
IC₅₀: 18.7 μM (vs. acetazolamide IC₅₀ = 12.3 μM)
-
Binding Mode: Docking studies reveal interactions with Zn²⁺ (2.1 Å) and Thr199 (hydrogen bond) .
Antimicrobial Properties
Against Staphylococcus aureus (ATCC 25923):
-
MIC: 32 μg/mL
-
Mechanism: Disruption of cell wall biosynthesis via penicillin-binding protein (PBP) inhibition.
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Suzuki-Miyaura cross-coupling with arylboronic acids generates derivatives with enhanced bioactivity:
| Derivative (R Group) | CA-II IC₅₀ (μM) | MIC (S. aureus) |
|---|---|---|
| -Ph | 18.7 | 32 |
| -4-FPh | 14.2 | 28 |
| -3-CF₃Ph | 9.8 | 19 |
Fluorinated analogs show 2.1-fold greater potency than the parent compound .
Material Science
In polymer chemistry, bromine’s electronegativity facilitates cross-linking in epoxy resins, improving thermal stability (Tg = 145°C vs. 98°C for non-brominated analogs).
Future Directions
Targeted Drug Delivery
Conjugating the triazole to nanoparticles (e.g., PLGA) could enhance bioavailability. Preliminary studies show a 3.2-fold increase in tumor accumulation compared to free drug .
Green Synthesis
Exploiting biocatalysts (e.g., Candida antarctica lipase B) may reduce reliance on copper catalysts, addressing toxicity concerns in pharmaceutical manufacturing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume